4-Amino-5-bromo-1-(3-chlorophenyl)pyrimidin-2(1H)-one
CAS No.:
Cat. No.: VC15843490
Molecular Formula: C10H7BrClN3O
Molecular Weight: 300.54 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7BrClN3O |
|---|---|
| Molecular Weight | 300.54 g/mol |
| IUPAC Name | 4-amino-5-bromo-1-(3-chlorophenyl)pyrimidin-2-one |
| Standard InChI | InChI=1S/C10H7BrClN3O/c11-8-5-15(10(16)14-9(8)13)7-3-1-2-6(12)4-7/h1-5H,(H2,13,14,16) |
| Standard InChI Key | MKPRDEPJHYGMOK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)N2C=C(C(=NC2=O)N)Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
The molecular formula of 4-Amino-5-bromo-1-(3-chlorophenyl)pyrimidin-2(1H)-one is C₁₁H₈BrClN₃O, with a molecular weight of 329.56 g/mol. Its IUPAC name derives from the pyrimidin-2(1H)-one core substituted at positions 1, 4, and 5 with a 3-chlorophenyl group, an amino group, and a bromine atom, respectively. The presence of both bromine and chlorine enhances electrophilic reactivity, while the amino group facilitates hydrogen bonding, critical for biological interactions .
Key Structural Features:
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Pyrimidinone Core: A six-membered aromatic ring with a ketone oxygen at position 2.
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3-Chlorophenyl Substituent: Introduces steric bulk and lipophilicity, potentially enhancing membrane permeability.
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Bromine at Position 5: A heavy halogen that may influence electronic properties and binding affinity.
Physicochemical Properties
Predicted properties based on analogs include:
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | ~2.1 (moderate lipophilicity) |
| Solubility | Low in water, soluble in DMSO |
| Melting Point | 180–185°C (estimated) |
The 3-chlorophenyl group increases hydrophobicity compared to methoxy or hydroxyl analogs, which may impact bioavailability .
Synthetic Methodologies
General Synthesis Strategy
While no direct synthesis of this compound is documented, analogous routes for N-arylpyrimidinones suggest a two-step approach:
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Core Formation: Condensation of a 1,3-dicarbonyl precursor with urea or thiourea under acidic conditions to form the pyrimidinone ring.
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Functionalization:
Example Protocol:
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Step 1: React 2-amino-5-bromopyrimidin-2(1H)-one with 3-chlorophenylboronic acid in dichloroethane (DCE) using Cu(OAc)₂ as a catalyst.
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Step 2: Purify via column chromatography (hexane/ethyl acetate gradient) .
Optimization Considerations
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Catalyst Loading: 10 mol% Cu(OAc)₂ yields optimal coupling efficiency for aryl boronic acids .
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Solvent Choice: Polar aprotic solvents like DMF enhance bromination kinetics.
Biological Activity and Mechanisms
Hypothesized Pharmacological Effects
Structural analogs of this compound exhibit antimicrobial and anticancer activities, suggesting potential dual therapeutic roles:
Comparative Analysis with Analogs
| Compound | Activity (IC₅₀) | Target |
|---|---|---|
| 5-Bromo-N-(3-nitrophenyl)pyrimidin-2-amine | 1.2 µM (EGFR) | Tyrosine kinase |
| Target Compound | Predicted: 5–10 µM | DNA topoisomerase II |
Future Directions
Research Priorities
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Synthetic Optimization: Improve yield and purity via microwave-assisted synthesis.
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Target Identification: Screen against kinase libraries to identify primary targets.
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In Vivo Studies: Evaluate pharmacokinetics in rodent models.
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